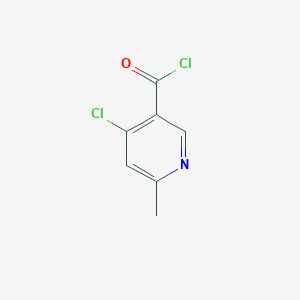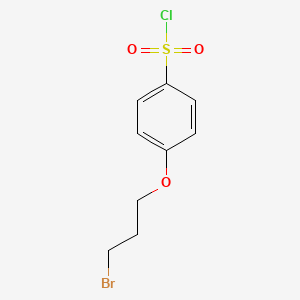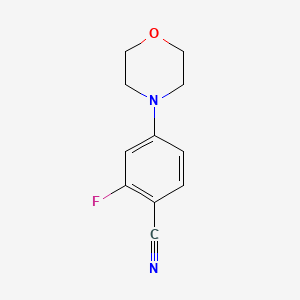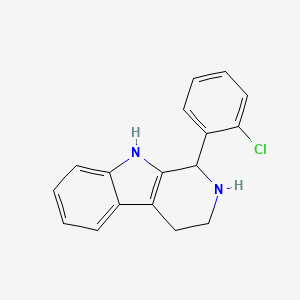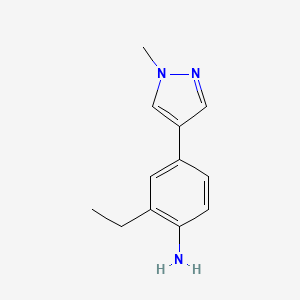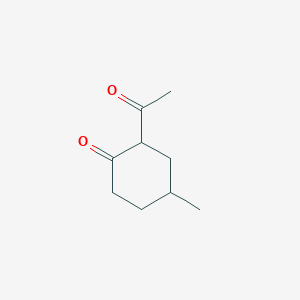
2-acetyl-4-methylcyclohexan-1-one
Overview
Description
2-acetyl-4-methylcyclohexan-1-one is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclohexanone, featuring an acetyl group at the second position and a methyl group at the fourth position on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-acetyl-4-methylcyclohexan-1-one can be synthesized through several methods. One common approach involves the alkylation or acylation of an enamine. For instance, cyclohexanone can be acetylated via pyrrolidinamine, where cyclohexanone is first converted to the corresponding enamine by reaction with pyrrolidine in the presence of an acid catalyst . Another method involves dissolving the compound in ligroin, washing it with saturated aqueous sodium bicarbonate, drying over Drierite, and fractionating in a vacuum .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
2-acetyl-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as hydrazine or hydroxylamine for forming hydrazones or oximes
Major Products Formed
The major products formed from these reactions include:
Alcohols: From reduction reactions.
Carboxylic acids: From oxidation reactions.
Hydrazones and oximes: From nucleophilic addition reactions
Scientific Research Applications
2-acetyl-4-methylcyclohexan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-acetyl-4-methylcyclohexan-1-one involves its reactivity as a carbonyl compound. The carbonyl group can undergo nucleophilic addition reactions, forming intermediates such as hydrazones and oximes. These intermediates can further react to form various products, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-acetyl-4-methylcyclohexan-1-one include:
2-Acetylcyclohexanone: Lacks the methyl group at the fourth position.
4-Methylcyclohexanone: Lacks the acetyl group at the second position.
Cyclohexanone: The parent compound without any substituents.
Uniqueness
This compound is unique due to the presence of both an acetyl group and a methyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-acetyl-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C9H14O2/c1-6-3-4-9(11)8(5-6)7(2)10/h6,8H,3-5H2,1-2H3 |
InChI Key |
MZQYOPQAFRRAJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C(C1)C(=O)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



